molecular formula C10H6FNO2S B12438569 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Cat. No.: B12438569
M. Wt: 223.23 g/mol
InChI Key: OKRLMGXGBITIAE-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-phenylthiazole-5-carboxylic acid
  • 2-(4-Fluorophenyl)thiazole-4-carboxylic acid
  • 5-(4-Chlorophenyl)thiazole-2-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its stability and bioactivity compared to other thiazole derivatives .

Biological Activity

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10H8FNO2S
Molecular Weight227.24 g/mol
IUPAC NameThis compound

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and modulation of Bcl-2 family proteins. For instance, derivatives similar to this compound have been reported to inhibit cell proliferation in human leukemia K562 cells with IC50 values in the low micromolar range .
  • Case Study : A study highlighted that a series of thiazole derivatives, including those with similar structures, displayed potent anti-proliferative effects against HepG2 (human liver cancer) and MCF7 (breast cancer) cell lines with IC50 values ranging from 5.1 to 22.08 µM . This suggests that modifications on the thiazole ring can significantly enhance anticancer activity.

Antidiabetic Effects

Recent investigations have also pointed towards the potential antidiabetic effects of thiazole derivatives. For example, a related compound demonstrated significant improvements in glucose tolerance and insulin sensitivity in diabetic animal models through antioxidant and anti-inflammatory mechanisms .

  • Research Findings : In vivo studies showed that treatment with thiazole derivatives resulted in decreased serum glucose levels and improved lipid profiles in STZ-induced diabetic rats . This highlights the therapeutic potential of thiazoles in managing diabetes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been associated with enhanced potency against certain cancer cell lines due to increased electron-withdrawing effects, which improve binding affinity to target proteins.
  • Carboxylic Acid Group : The presence of the carboxylic acid moiety is crucial for maintaining solubility and enhancing interactions with biological targets.

Comparative Analysis

A comparative analysis between this compound and other thiazole derivatives reveals varying degrees of biological activity:

CompoundActivity TypeIC50 Value (µM)
This compoundAnticancer5.1 - 22.08
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidAntidiabeticN/A
Thiazolidin-4-one derivativesAnticancer6.19 (HepG2)

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14)

InChI Key

OKRLMGXGBITIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)F

Origin of Product

United States

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